molecular formula C14H17NO3 B3119107 Methyl 2-[(piperidin-1-yl)carbonyl]benzoate CAS No. 24676-90-2

Methyl 2-[(piperidin-1-yl)carbonyl]benzoate

Cat. No.: B3119107
CAS No.: 24676-90-2
M. Wt: 247.29 g/mol
InChI Key: MHLMQFWVMWERBF-UHFFFAOYSA-N
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Description

Methyl 2-[(piperidin-1-yl)carbonyl]benzoate is a chemical compound with the molecular formula C14H17NO3. It is known for its diverse applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of a piperidine ring attached to a benzoate ester, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(piperidin-1-yl)carbonyl]benzoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 2-bromobenzoate with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(piperidin-1-yl)carbonyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperidine derivatives .

Scientific Research Applications

Methyl 2-[(piperidin-1-yl)carbonyl]benzoate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(piperidin-1-yl)carbonyl]benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate
  • Methyl 2-[(morpholin-1-yl)carbonyl]benzoate
  • Methyl 2-[(piperazin-1-yl)carbonyl]benzoate

Uniqueness

Methyl 2-[(piperidin-1-yl)carbonyl]benzoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-(piperidine-1-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-8-4-3-7-11(12)13(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLMQFWVMWERBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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